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Compound of Interest

Compound Name: Methyl-P-Coumarate

Cat. No.: B042107

A Head-to-Head Comparison: Methyl p-
Coumarate vs. Ethyl p-Coumarate

This guide provides a comprehensive, data-driven comparison of methyl p-coumarate and ethyl
p-coumarate, two ester derivatives of the naturally occurring phenolic compound, p-coumaric
acid. Designed for researchers, scientists, and professionals in drug development, this
document objectively evaluates their physicochemical properties, biological activities, and
underlying mechanisms, supported by experimental data and detailed protocols.

Physicochemical Properties

Methyl and ethyl p-coumarate share a common p-coumaric acid backbone, differing only by
their ester group (methyl vs. ethyl). This minor structural difference influences their physical
and chemical characteristics, which can impact solubility, membrane permeability, and
ultimately, biological efficacy.
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Property Methyl p-Coumarate Ethyl p-Coumarate
methyl (E)-3-(4- ethyl (E)-3-(4-
IUPAC Name hydroxyphenyl)prop-2- hydroxyphenyl)prop-2-
enoate[1][2] enoate[3][4]
Molecular Formula C10H1003][1] C11H1203
Molecular Weight 178.18 g/mol 192.21 g/mol
] ] Not specified in retrieved
Melting Point 144-145°C
results.
- ) ] Not specified in retrieved
Boiling Point 306.6£17.0°C (Predicted)
results.
N Soluble in Chloroform, DMSO, Soluble in DMSO, Ethanol;
Solubility )
Methanol Insoluble in Water
] ] Not specified in retrieved
Appearance Crystalline Solid

results.

Synthesis and Experimental Workflows

Both compounds are typically synthesized via Fischer esterification of their parent compound,

p-coumaric acid, with the corresponding alcohol (methanol or ethanol) under acidic catalysis.
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General workflow for the synthesis of p-coumarate esters.
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Comparative Biological Performance

While both esters exhibit a range of biological activities, including anti-inflammatory, antifungal,
and anticancer effects, their potency can vary. Increased lipophilicity from the esterification
generally enhances their ability to cross cell membranes compared to the parent p-coumaric

acid, often leading to improved biological activity.
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Biological Activity

Methyl p-
Coumarate

Ethyl p-Coumarate

Key Findings &
References

Antifungal

Strong activity against
A. alternata (200
pg/mL inhibits rot)

Pronounced activity
against A. alternata
(ICso0 of 176.8 pg/mL)

Both are effective
antifungal agents,
disrupting the plasma
membrane of fungal

cells.

Anti-inflammatory

Suppresses IL-6, IL-8,
MCP-1 in A549 cells
(0-100 pM); Inhibits
NF-kB/AP-1 activation

Inhibits paw edema,
reduces neutrophil
migration, and
decreases
inflammatory
mediators (IL-6, IL-8)

Both show significant
anti-inflammatory
properties. Methyl p-
coumarate's
mechanism is linked
to NF-kB/AP-1

inhibition.

Antimelanogenic

Inhibits melanin
formation in B16
melanoma cells; Less
potent inhibitor of
human tyrosinase
(ICs0, 30 pM) than p-
coumaric acid but

more effective in cells.

Potent non-
competitive inhibitor of

tyrosinase (ICs0=4.89
Hg/mL)

Ethyl ester appears to
be a more potent
direct tyrosinase
inhibitor. Methyl
ester's higher cell
permeability makes it
more effective than its
parent acid in cellular

assays.

Anticancer

Cytotoxic to B16
melanoma cells (ICso
of 130 uM)

Induces melanoma
cell death at doses <
1 mM and causes cell

cycle arrest.

Both esters show
greater antitumor
effects than p-
coumaric acid,
attributed to increased
lipophilicity and

cytotoxicity.

Aldose Reductase
Inhibition

Data not available.

Potent inhibitor with
an ICso of 1.92 pM.

Ethyl p-coumarate
shows potential for
managing diabetic

complications.
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Anti-inflammatory Activity

Methyl p-coumarate has been shown to exert its anti-inflammatory effects by inhibiting key
signaling pathways. In activated airway epithelial cells, it suppresses the activation of NF-kB
and AP-1, which are critical transcription factors that regulate the expression of pro-
inflammatory cytokines and adhesion molecules.
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Inhibitory action of Methyl p-Coumarate on the NF-kB/AP-1 pathway.

Ethyl p-coumarate also demonstrates significant anti-inflammatory activity in both acute and
chronic models, effectively inhibiting leukocyte migration and the production of inflammatory
mediators without causing gastric lesions, a common side effect of other anti-inflammatory
drugs.
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Antimelanogenic Effects and Skin Permeability

The regulation of melanin production is a key area of interest for cosmetics and dermatology.
While p-coumaric acid itself is a potent inhibitor of human tyrosinase (the key enzyme in
melanogenesis), its poor permeability through lipophilic barriers limits its efficacy in cellular
systems. The ester derivatives, particularly methyl p-coumarate, exhibit higher permeability.
However, studies on excised skin show that methyl p-coumarate can be bio-converted back to
p-coumaric acid after permeation.

Topical Application
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Permeability and bio-conversion of p-coumaric acid vs. its ester.

Experimental Protocols
Synthesis of Ethyl p-Coumarate

This protocol is adapted from the esterification of p-coumaric acid.

o Dissolution: Dissolve p-coumaric acid (e.g., 0.61 mmol) in an excess of absolute ethanol
(e.g., 10 mL).

o Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) or hydrochloric
acid to the solution.

¢ Reaction: Heat the mixture under reflux at approximately 70-80°C for several hours (e.g., 5
hours). Monitor the reaction completion using thin-layer chromatography (TLC).
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» Neutralization: After cooling to room temperature, carefully add an aqueous solution of 5%
sodium bicarbonate (NaHCO3) until the pH of the solution is neutral (pH 7.0).

« |solation: Evaporate the solvent under reduced pressure to obtain the crude product.

 Purification: Purify the crude product using silica gel column chromatography to yield pure
ethyl p-coumarate. The structure and purity can be confirmed by NMR and HPLC-DAD
analysis.

In Vivo Anti-inflammatory Assay (Carrageenan-induced
Paw Edema)

This protocol is a standard method for evaluating acute anti-inflammatory activity.

e Animals: Use Swiss mice, fasted for 12 hours prior to the experiment with free access to
water.

o Treatment: Administer methyl p-coumarate or ethyl p-coumarate orally (p.o.) at desired
doses (e.g., 5 mg/kg). A control group receives the vehicle, and a positive control group
receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

¢ Induction of Edema: One hour after treatment, inject 1% carrageenan solution (e.g., 50 uL)
into the sub-plantar region of the right hind paw of each mouse.

o Measurement: Measure the paw volume or thickness using a plethysmometer or caliper at
regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

¢ Analysis: Calculate the percentage of edema inhibition for the treated groups compared to
the vehicle-treated control group. The paw tissue can be further analyzed for inflammatory
markers like myeloperoxidase (MPO) activity and cytokine levels (IL-6, IL-8).

Conclusion

Both methyl p-coumarate and ethyl p-coumarate are biologically active derivatives of p-
coumaric acid with enhanced properties due to their increased lipophilicity.
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o Ethyl p-coumarate stands out as a particularly potent inhibitor of tyrosinase and aldose
reductase, suggesting strong potential in cosmetics for skin lightening and in
pharmaceuticals for managing diabetic complications.

o Methyl p-coumarate has been more extensively studied for its anti-inflammatory mechanism,
demonstrating clear inhibition of the NF-kB/AP-1 signaling pathway, making it a strong
candidate for treating inflammatory conditions like allergic asthma.

The choice between these two esters depends on the target application. Their enhanced cell
permeability and distinct potency profiles compared to their parent acid underscore the value of
esterification as a strategy for improving the therapeutic and commercial potential of natural
phenolic compounds. Further head-to-head studies, particularly on their pharmacokinetic
profiles, are warranted to fully elucidate their comparative advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b042107?utm_src=pdf-custom-synthesis
https://www.bocsci.com/product/methyl-p-coumarate-cas-3943-97-3-178905.html
https://pubchem.ncbi.nlm.nih.gov/compound/5319562
https://www.benchchem.com/product/b1144351
https://pubchem.ncbi.nlm.nih.gov/compound/676946
https://www.benchchem.com/product/b042107#head-to-head-comparison-of-methyl-p-coumarate-and-its-ethyl-ester-derivative
https://www.benchchem.com/product/b042107#head-to-head-comparison-of-methyl-p-coumarate-and-its-ethyl-ester-derivative
https://www.benchchem.com/product/b042107#head-to-head-comparison-of-methyl-p-coumarate-and-its-ethyl-ester-derivative
https://www.benchchem.com/product/b042107#head-to-head-comparison-of-methyl-p-coumarate-and-its-ethyl-ester-derivative
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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